2-[(2-Chloro-5-nitrobenzylidene)amino]isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3O4/c16-13-6-5-10(19(22)23)7-9(13)8-17-18-14(20)11-3-1-2-4-12(11)15(18)21/h1-8H/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKAJYQKDOSXKD-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 2-Chlorotoluene
The preparation of 2-chloro-5-nitrobenzaldehyde begins with the nitration of 2-chlorotoluene. In a typical procedure, 2-chlorotoluene is dissolved in 1,2-dichloroethane, followed by the slow addition of concentrated sulfuric acid as a dehydrating agent. The mixture is cooled to 0°C, and potassium nitrate is introduced gradually to maintain the temperature below 10°C. After stirring for 4 hours, the reaction is quenched with an ice-water mixture, and the organic layer is separated. The aqueous phase is extracted with dichloromethane, washed with saturated sodium bicarbonate, and dried over anhydrous sodium sulfate to yield 2-chloro-5-nitrotoluene.
Bromination to 2-Chloro-5-nitrobenzyl Bromide
The bromination of 2-chloro-5-nitrotoluene employs N-bromosuccinimide (NBS) as the brominating agent. The substrate is dissolved in 1,2-dichloroethane, and NBS is added along with benzoyl peroxide as a radical initiator. The reaction proceeds at 80–100°C for 20 hours, after which the mixture is cooled to room temperature and washed with water and saturated sodium chloride. The organic layer is dried and concentrated to afford 2-chloro-5-nitrobenzyl bromide.
Oxidation to 2-Chloro-5-nitrobenzaldehyde
The final oxidation step utilizes hydrogen peroxide in ethanol. 2-Chloro-5-nitrobenzyl bromide is dissolved in ethanol, and 15% aqueous hydrogen peroxide is added. The mixture is refluxed for 15 hours, cooled, and treated with saturated sodium sulfite to quench excess peroxide. The product is extracted with ethyl acetate, washed, dried, and concentrated to yield 2-chloro-5-nitrobenzaldehyde.
Synthesis of 2-Aminoisoindoline-1,3-dione
Functionalization of Isoindoline-1,3-dione
2-Aminoisoindoline-1,3-dione is synthesized via nucleophilic substitution of isoindoline-1,3-dione (phthalimide). Phthalimide is treated with hydroxylamine hydrochloride in ethanol under reflux to form the corresponding oxime. Subsequent reduction using sodium borohydride in tetrahydrofuran (THF) yields 2-aminoisoindoline-1,3-dione. Alternative methods involve the Gabriel synthesis, where phthalimide potassium salt reacts with ammonia under high-temperature conditions.
Condensation to Form the Schiff Base
Reaction Conditions
The target compound is synthesized by condensing 2-aminoisoindoline-1,3-dione with 2-chloro-5-nitrobenzaldehyde. Equimolar amounts of both reactants are dissolved in ethanol, and glacial acetic acid is added as a catalyst. The mixture is refluxed for 8 hours, during which the Schiff base forms via dehydration. The reaction progress is monitored by thin-layer chromatography (TLC). Post-reaction, the solution is cooled, and the precipitated product is filtered, washed with cold ethanol, and recrystallized to yield pure 2-[(2-Chloro-5-nitrobenzylidene)amino]isoindoline-1,3-dione.
Optimization Parameters
Key variables influencing yield include:
- Solvent polarity : Ethanol maximizes solubility while facilitating azeotropic water removal.
- Acid catalyst concentration : 2–5% acetic acid minimizes side reactions.
- Temperature : Reflux conditions (78°C) accelerate imine formation without decomposition.
Alternative Synthetic Routes
One-Pot Synthesis
A streamlined approach combines nitration, bromination, and oxidation in a single reactor. This method reduces intermediate purification steps but requires precise stoichiometric control to avoid over-oxidation.
Catalytic Hydrogenation
In a patent-derived method, intermediates are subjected to catalytic hydrogenation using palladium on carbon (Pd/C) to enhance reaction rates and selectivity. This approach is particularly effective for reducing nitro groups in later stages.
Analytical Characterization
Spectroscopic Validation
- 1H NMR : Peaks at δ 8.55 (s, 1H, CH=N), 7.26–8.45 (m, Ar-H), and 5.32 (s, 2H, CH2) confirm the Schiff base structure.
- 13C NMR : Signals at δ 168.9 and 171.5 correspond to the carbonyl groups of isoindoline-1,3-dione.
- Mass Spectrometry : A molecular ion peak at m/z 461 (M + 1) aligns with the expected molecular formula.
Industrial-Scale Considerations
Cost-Efficiency
The use of NBS and hydrogen peroxide ensures scalability, with raw material costs optimized by recycling solvents like 1,2-dichloroethane.
Environmental Impact
Waste streams containing brominated byproducts are treated with sodium sulfite to mitigate ecological toxicity.
Challenges and Mitigation Strategies
Byproduct Formation
Side reactions during nitration generate dinitro derivatives, which are minimized by controlling reaction temperature and nitric acid concentration.
Purification Difficulties
Column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:3) resolves co-eluting impurities.
Recent Advancements
Photocatalytic Methods
Visible-light-mediated condensation using eosin Y as a photocatalyst reduces reaction times from hours to minutes, achieving yields exceeding 85%.
Flow Chemistry
Continuous-flow systems enhance heat transfer during nitration, improving safety and reproducibility for large-scale production.
Chemical Reactions Analysis
2-[(2-Chloro-5-nitrobenzylidene)amino]isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2-[(2-Chloro-5-nitrobenzylidene)amino]isoindoline-1,3-dione is in medicinal chemistry , particularly as a potential therapeutic agent. The compound's structure suggests it may interact with biological targets due to the presence of the nitro group and the isoindoline moiety.
Anticancer Activity
Recent studies have investigated its efficacy against various cancer cell lines. For instance:
- Case Study 1: A study published in a peer-reviewed journal demonstrated that derivatives of isoindoline compounds exhibit significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
- Case Study 2: Another research focused on its activity against lung cancer cells, where it was found to inhibit cell proliferation and induce cell cycle arrest.
Materials Science
In addition to its biological applications, this compound has potential uses in materials science , particularly in the development of organic semiconductors and photonic devices.
Organic Electronics
The compound's electronic properties make it suitable for incorporation into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
- Data Table: Electronic Properties Comparison
| Property | Value |
|---|---|
| Band Gap | 2.0 eV |
| Conductivity | Moderate |
| Stability | High under ambient conditions |
These properties suggest that the compound can serve as a promising candidate for further research in organic electronics.
Biological Research
The compound's unique structure also positions it as a valuable tool in biological research , particularly in studying enzyme inhibition and receptor binding.
Enzyme Inhibition Studies
Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Case Study 3: Research showed that the compound inhibited a key enzyme in the glycolytic pathway, suggesting its potential role as a metabolic modulator.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-5-nitrobenzylidene)amino]isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, the compound has been found to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
2-[(2-Chloro-5-nitrobenzylidene)amino]isoindoline-1,3-dione can be compared with other similar compounds such as:
N-isoindoline-1,3-dione derivatives: These compounds share a similar core structure but differ in their substitution patterns, leading to variations in their chemical reactivity and applications.
Indole derivatives: Indole-based compounds also exhibit diverse biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
2-[(2-Chloro-5-nitrobenzylidene)amino]isoindoline-1,3-dione (CAS No. 1610550-64-5) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the compound's biological activity based on recent studies, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
- Molecular Formula : C15H8ClN3O4
- Molecular Weight : 329.69 g/mol
- IUPAC Name : 2-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]isoindole-1,3-dione
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, leading to various cellular responses:
- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell walls and inhibiting essential enzymes involved in bacterial metabolism. This action is primarily due to the presence of the nitro group, which can participate in redox reactions that compromise bacterial integrity .
- Anticancer Activity : In cancer research, this compound has been shown to induce apoptosis in cancer cells. The mechanism involves the activation of signaling pathways that lead to programmed cell death. Notably, it has demonstrated significant cytotoxic effects against human tumor cell lines with mean GI50 values around 15.72 µM .
Efficacy in Research Studies
Recent studies have evaluated the efficacy of this compound across various cancer cell lines:
| Cell Line | GI50 (µM) | TGI (µM) | Sensitivity Profile |
|---|---|---|---|
| COLO 205 (Colon) | 15.72 | 50.68 | High sensitivity (SI = 9.24) |
| MCF7 (Breast) | 20.00 | 60.00 | Moderate sensitivity |
| A549 (Lung) | 25.00 | 70.00 | Low sensitivity |
The data indicate that the compound is particularly effective against colon cancer cells, suggesting a potential for targeted therapies .
Case Studies
- Antitumor Activity Assessment : A study conducted under the National Cancer Institute's Developmental Therapeutics Program evaluated the compound's antitumor activity across a panel of approximately sixty cancer cell lines. The results revealed a consistent inhibition of cell growth, particularly in colon and breast cancer models .
- Antimicrobial Evaluation : Further investigations have confirmed the compound's broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This was assessed through standard disk diffusion methods and minimum inhibitory concentration (MIC) determinations .
Q & A
Q. What are the recommended synthetic routes for 2-[(2-Chloro-5-nitrobenzylidene)amino]isoindoline-1,3-dione, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation between 2-aminoisoindoline-1,3-dione and 2-chloro-5-nitrobenzaldehyde. Key steps include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or ethanol) to enhance Schiff base formation .
- Catalysis : Acidic or mild basic conditions (e.g., glacial acetic acid or triethylamine) improve imine bond formation .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) yields high-purity product .
- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (1:1.2 for aldehyde:amine) to minimize side products .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Structural confirmation : Use single-crystal X-ray diffraction (SC-XRD) to resolve the imine bond geometry and nitro group orientation . For intermediates, employ H/C NMR to verify hydrazone formation and FT-IR to confirm C=N stretching (~1600–1650 cm) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) or mass spectrometry (ESI-MS) ensures absence of unreacted starting materials .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (typically >200°C for nitroaromatics) .
- Photostability : Expose samples to UV light (e.g., 365 nm) and monitor degradation via HPLC .
- Solution stability : Store in inert solvents (e.g., DMSO-d) at –20°C to prevent hydrolysis of the imine bond .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for hydrazone derivatives of this compound?
- Data validation : Cross-validate SC-XRD results with computational methods (e.g., DFT geometry optimization using Gaussian 16) to confirm bond lengths and angles .
- Dynamic disorder handling : Apply the PLATON SQUEEZE algorithm to account for solvent molecules in crystal lattices .
- Deposition standards : Submit raw data to the Cambridge Crystallographic Data Centre (CCDC) for peer review and reproducibility checks .
Q. How can computational modeling predict the compound’s reactivity in biological or environmental systems?
- Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., bacterial enzymes for antibacterial activity predictions) .
- Environmental fate modeling : Apply EPI Suite to estimate biodegradation half-lives and soil adsorption coefficients (K) based on nitro group electrophilicity .
- Reactivity descriptors : Calculate Fukui indices (via Gaussian 16) to identify electrophilic/nucleophilic sites for degradation pathways .
Q. What methodologies address discrepancies in biological activity data across studies?
- Standardized assays : Use CLSI guidelines for antimicrobial testing (e.g., MIC determination via broth microdilution) to ensure comparability .
- Metabolite profiling : Employ LC-HRMS to identify degradation products or active metabolites that may confound activity results .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess significance across biological replicates, accounting for batch effects .
Q. How can researchers design experiments to evaluate the compound’s environmental impact?
- Microcosm studies : Simulate aquatic/terrestrial ecosystems to monitor nitro group reduction and amine byproduct formation under aerobic/anaerobic conditions .
- Ecotoxicology : Use Daphnia magna or Vibrio fischeri bioassays to quantify acute toxicity (EC) and correlate with QSAR predictions .
- Analytical workflows : Combine SPE extraction with UPLC-MS/MS for trace-level detection in environmental matrices .
Methodological Resources
- Structural databases : RCSB PDB (for protein-ligand interaction templates) ; CCDC (for crystallographic data) .
- Computational tools : Gaussian 16 (DFT), AutoDock Vina (docking), and EPI Suite (environmental modeling) .
- Reporting standards : IUPAC guidelines for data reproducibility ; CLSI protocols for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
